Product packaging for 2-Hydroxyethyl methoxyacetate(Cat. No.:CAS No. 131242-72-3)

2-Hydroxyethyl methoxyacetate

Cat. No.: B14273777
CAS No.: 131242-72-3
M. Wt: 134.13 g/mol
InChI Key: SWMCVUROTJLNQY-UHFFFAOYSA-N
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Description

2-Hydroxyethyl methoxyacetate is a chemical ester of interest in organic and medicinal chemistry research. Esters of methoxyacetic acid, such as the related methyl 2-hydroxy-2-methoxyacetate, are utilized as key intermediates and acylating agents in synthetic pathways . For instance, similar alkoxyacetate esters are employed in the enzymatic kinetic resolution of racemic amines and in the desymmetrization of prochiral diamines to produce enantiomerically enriched compounds, which are valuable building blocks for pharmaceuticals and fine chemicals . The structure of this compound, featuring both ether and ester functional groups, along with a free hydroxyl group, makes it a versatile precursor. Researchers may investigate its use in the synthesis of more complex molecules, such as heterocyclic compounds like perhydro-1,4-oxazin-3-ones (morpholinones), as demonstrated in reactions with β-amino alcohols . In a biological context, studies on compounds like 2-hydroxyethyl methacrylate (HEMA) provide a framework for investigating cellular responses to chemical exposure, focusing on mechanisms such as cytotoxicity, genotoxicity, and the induction of apoptosis through reactive oxygen species generation and caspase activation . This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should consult Safety Data Sheets (SDS) for proper handling and storage information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10O4 B14273777 2-Hydroxyethyl methoxyacetate CAS No. 131242-72-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

131242-72-3

Molecular Formula

C5H10O4

Molecular Weight

134.13 g/mol

IUPAC Name

2-hydroxyethyl 2-methoxyacetate

InChI

InChI=1S/C5H10O4/c1-8-4-5(7)9-3-2-6/h6H,2-4H2,1H3

InChI Key

SWMCVUROTJLNQY-UHFFFAOYSA-N

Canonical SMILES

COCC(=O)OCCO

Origin of Product

United States

Chemical Transformations and Reaction Mechanisms of 2 Hydroxyethyl Methoxyacetate

Reactions Involving the Hydroxyl Functionality

The primary hydroxyl group in 2-Hydroxyethyl methoxyacetate (B1198184) is a versatile site for numerous chemical modifications. These reactions include acylation, alkylation, oxidation, and condensation, each leading to a distinct class of derivatives.

Acylation and Alkylation Reactions

Acylation Reactions

The hydroxyl group of 2-Hydroxyethyl methoxyacetate can be readily acylated by reacting it with acylating agents such as acid anhydrides or acyl chlorides. This reaction introduces an additional ester group into the molecule. A common method for O-acetylation involves the use of acetic anhydride (B1165640), often in the presence of a base like pyridine, which also acts as a solvent. nih.gov 4-Dimethylaminopyridine (DMAP) is frequently used as a catalyst to enhance the reaction rate. nih.govorganic-chemistry.org The reaction proceeds via a nucleophilic attack of the hydroxyl oxygen on the electrophilic carbonyl carbon of the anhydride. libretexts.org

The general scheme for the acylation of this compound with an acid anhydride is as follows:

Step 1: The hydroxyl group of this compound acts as a nucleophile, attacking one of the carbonyl carbons of the acid anhydride.

Step 2: This leads to the formation of a tetrahedral intermediate.

Step 3: The intermediate collapses, eliminating a carboxylate anion as a leaving group and forming the new ester.

Step 4: The carboxylate anion is subsequently protonated. libretexts.org

A representative data table for the acylation of this compound with various acid anhydrides is presented below, illustrating the expected products.

Acylating AgentCatalystProduct
Acetic AnhydridePyridine2-(acetyloxy)ethyl methoxyacetate
Propionic AnhydrideDMAP2-(propanoyloxy)ethyl methoxyacetate
Butyric AnhydridePyridine2-(butyryloxy)ethyl methoxyacetate

Alkylation Reactions

Alkylation of the hydroxyl group in this compound can be achieved using alkyl halides. This reaction typically requires a strong base to deprotonate the hydroxyl group, forming a more nucleophilic alkoxide ion. nih.govlibretexts.org The resulting alkoxide then undergoes a nucleophilic substitution reaction (typically SN2) with an alkyl halide to form an ether. libretexts.orgmasterorganicchemistry.com The choice of base is crucial; a strong base like lithium diisopropylamide (LDA) is often used to ensure complete formation of the enolate. libretexts.org

The general mechanism for the alkylation of this compound is:

Step 1: A strong base abstracts the proton from the hydroxyl group, forming an alkoxide.

Step 2: The alkoxide ion, a potent nucleophile, attacks the electrophilic carbon of the alkyl halide.

Step 3: This results in the displacement of the halide ion and the formation of an ether linkage.

The table below shows the expected products from the alkylation of this compound with different alkyl halides.

Alkylating AgentBaseProduct
Methyl IodideLDA2-methoxyethyl 2-methoxyacetate
Ethyl BromideLDA2-ethoxyethyl 2-methoxyacetate
Benzyl (B1604629) ChlorideLDA2-(benzyloxy)ethyl 2-methoxyacetate

Oxidation Pathways

The primary alcohol functionality of this compound can be oxidized to either an aldehyde or a carboxylic acid, depending on the oxidizing agent used. masterorganicchemistry.comsavemyexams.com

"Weak" oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP), will selectively oxidize the primary alcohol to an aldehyde without further oxidation to the carboxylic acid. masterorganicchemistry.com These reactions are typically carried out in anhydrous conditions to prevent the formation of the hydrate, which is susceptible to further oxidation. masterorganicchemistry.com

"Strong" oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), will oxidize the primary alcohol to a carboxylic acid. masterorganicchemistry.com The reaction proceeds through an aldehyde intermediate, which is then rapidly oxidized to the final carboxylic acid product. masterorganicchemistry.com

The expected oxidation products of this compound are summarized in the table below.

Oxidizing AgentProduct
Pyridinium Chlorochromate (PCC)(methoxyacetyl)acetaldehyde
Dess-Martin Periodinane (DMP)(methoxyacetyl)acetaldehyde
Potassium Permanganate (KMnO₄)(methoxyacetyl)oxyacetic acid
Chromic Acid (H₂CrO₄)(methoxyacetyl)oxyacetic acid

Condensation Reactions

The hydroxyl group of this compound can participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones. These reactions, often acid- or base-catalyzed, result in the formation of acetals or ketals, respectively. In a typical acid-catalyzed reaction, the carbonyl oxygen is first protonated, increasing the electrophilicity of the carbonyl carbon. The hydroxyl group of this compound then acts as a nucleophile, attacking the carbonyl carbon. Subsequent dehydration leads to the formation of the acetal (B89532) or ketal.

Carbonyl condensation reactions, such as the Aldol reaction, involve the formation of a carbon-carbon bond between two carbonyl-containing partners. openstax.orgiitk.ac.in One partner is converted into a nucleophilic enolate, which then attacks the electrophilic carbonyl group of the second partner. openstax.orglibretexts.org While this compound itself does not have an α-hydrogen to form an enolate from its ester part, its hydroxyl group can react with other carbonyl compounds. For instance, it can act as a nucleophile in a Michael addition to an α,β-unsaturated carbonyl compound. libretexts.org

The table below illustrates potential products from the condensation of this compound with various carbonyl compounds.

Carbonyl CompoundCatalystProduct Type
AcetoneAcidKetal
FormaldehydeAcidAcetal
Acrolein (α,β-unsaturated aldehyde)BaseMichael Adduct

Reactions at the Ester Linkage

The ester functionality in this compound is susceptible to nucleophilic attack at the carbonyl carbon, leading to hydrolysis or transesterification.

Hydrolysis Mechanisms and Kinetics

Ester hydrolysis is the cleavage of an ester bond by reaction with water to form a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base. masterorganicchemistry.com

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. khanacademy.org The mechanism involves the formation of a tetrahedral intermediate, followed by proton transfer and elimination of the alcohol. khanacademy.org The hydrolysis of this compound under acidic conditions would yield methoxyacetic acid and ethylene (B1197577) glycol.

Base-Catalyzed Hydrolysis (Saponification): In the presence of a strong base, such as sodium hydroxide (B78521), the hydroxide ion acts as a nucleophile and attacks the carbonyl carbon of the ester. masterorganicchemistry.com This forms a tetrahedral intermediate which then collapses to expel the alkoxide leaving group. A final acid-base reaction between the carboxylic acid and the alkoxide yields the carboxylate salt and the alcohol. masterorganicchemistry.com Subsequent acidification is required to obtain the carboxylic acid. The base-catalyzed hydrolysis of this compound produces the salt of methoxyacetic acid and ethylene glycol.

The rate of hydrolysis is influenced by factors such as pH, temperature, and the concentration of the ester. researchgate.net For structurally similar compounds like 2-hydroxyethyl methacrylate, it has been shown that the rate of hydrolysis increases with temperature and is dependent on the pH of the solution. researchgate.net A similar trend is expected for this compound.

The following table provides representative kinetic data for the hydrolysis of a similar hydroxyethyl (B10761427) ester under different conditions.

ConditionRate Constant (k)Reference Compound
Acidic (pH 1)Increases with temperature2-Hydroxyethyl Methacrylate researchgate.net
Neutral (pH 7)Slower than acidic or basic2-Hydroxyethyl Methacrylate researchgate.net
Basic (pH 13)Increases with temperature2-Hydroxyethyl Methacrylate researchgate.net

Transesterification Dynamics

Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. masterorganicchemistry.com This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com

Acid-Catalyzed Transesterification: The mechanism is similar to acid-catalyzed hydrolysis, but with an alcohol acting as the nucleophile instead of water. To drive the equilibrium towards the desired product, the alcohol reactant is often used in large excess as the solvent. masterorganicchemistry.com

Base-Catalyzed Transesterification: This process is typically initiated by an alkoxide, which is a stronger nucleophile than the corresponding alcohol. The alkoxide attacks the carbonyl carbon of the ester, leading to a tetrahedral intermediate that expels the original alkoxide group. masterorganicchemistry.com

Enzyme-Catalyzed Transesterification: Lipases are enzymes that can catalyze transesterification reactions under mild conditions. google.comgoogle.comscience.gov These biocatalysts are often highly selective and can be used in organic solvents. researchgate.net

The transesterification of this compound with different alcohols would result in the formation of new esters of methoxyacetic acid and ethylene glycol. The table below shows potential products from the transesterification of this compound.

AlcoholCatalystMethoxyacetate Ester Product
Methanol (B129727)Acid or BaseMethyl methoxyacetate
EthanolAcid or BaseEthyl methoxyacetate
PropanolAcid or BasePropyl methoxyacetate

Reactivity of the Ether Linkage and Methoxyacetate Moiety

The presence of both an ether and an ester functionality on the same molecule introduces competitive reactivity and the potential for intramolecular reactions. The conditions under which transformations occur are critical in determining which part of the molecule will react.

Reactivity of the Ether Linkage:

Ethers are generally considered to be chemically inert and are often used as solvents for this reason. However, the carbon-oxygen bond of an ether can be cleaved under stringent conditions, typically involving strong acids. wikipedia.orgnumberanalytics.compressbooks.publibretexts.orgmasterorganicchemistry.com The reaction proceeds via protonation of the ether oxygen, which converts the alkoxy group into a good leaving group (an alcohol). masterorganicchemistry.com Following protonation, the cleavage can occur through either an S(_N)1 or S(_N)2 mechanism, depending on the structure of the alkyl groups attached to the ether oxygen. pressbooks.publibretexts.org

In the case of this compound, the ether is flanked by two primary carbons. Cleavage of such an ether with a strong acid like hydroiodic acid (HI) or hydrobromic acid (HBr) would be expected to proceed via an S(_N)2 mechanism. pressbooks.pub The nucleophilic halide ion (I⁻ or Br⁻) would attack the less sterically hindered protonated ether carbon. Given the substitution pattern, both carbons are primary, but the presence of the ester group could influence the reaction pathway.

Table 1: Predicted Products of Ether Cleavage of this compound under S(_N)2 Conditions

Reagent Expected Products Mechanism
Excess HBr, heat 1,2-Dibromoethane, Methoxyacetic acid S(_N)2 cleavage followed by ester hydrolysis and subsequent reaction of the resulting alcohol.

Reactivity of the Methoxyacetate Moiety:

The methoxyacetate moiety contains an ester functional group, which is susceptible to nucleophilic acyl substitution. The most common reactions of esters are hydrolysis and transesterification.

Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed.

Acid-catalyzed hydrolysis: This is the reverse of Fischer esterification. The reaction is initiated by protonation of the carbonyl oxygen, which activates the carbonyl carbon towards nucleophilic attack by water.

Base-catalyzed hydrolysis (Saponification): This is an irreversible process where a hydroxide ion attacks the carbonyl carbon, leading to the formation of a carboxylate salt and an alcohol.

Transesterification: This reaction involves the conversion of one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. mdpi.com For this compound, reaction with a different alcohol (R'-OH) would lead to the formation of 2-hydroxyethyl alcohol (ethylene glycol) and the new ester (R'-O-C(O)CH₂OCH₃). The reaction is typically an equilibrium process, and the equilibrium can be shifted by using a large excess of the reactant alcohol or by removing one of the products. mdpi.com

The methoxy (B1213986) group on the acetate (B1210297) portion can also influence reactivity. The electron-withdrawing nature of the methoxy oxygen may slightly increase the electrophilicity of the carbonyl carbon, potentially enhancing its reactivity towards nucleophiles compared to a simple acetate ester.

Derivatization and Functionalization Strategies for 2 Hydroxyethyl Methoxyacetate

Synthesis of Novel Methoxyacetate (B1198184) Derivatives with Tailored Functionalities

The inherent reactivity of 2-Hydroxyethyl methoxyacetate facilitates the synthesis of new derivatives. By targeting its functional groups, chemists can introduce new atoms and molecular fragments, leading to compounds with customized electronic, steric, and reactive properties.

A key derivatization pathway involves the reaction of the related compound, methyl 2-hydroxy-2-methoxyacetate, with various β-amino alcohols. This reaction leads to the formation of novel acyclic, amine-substituted methoxyacetate derivatives. scielo.org.mx In a study by Mancilla Percino and Cruz Hernandez, the reaction of methyl 2-hydroxy-2-methoxyacetate with N-substituted ethanolamines in the presence of formic acid and a benzene/ethanol solvent system resulted in the substitution of the methoxy (B1213986) group with an amino group. scielo.org.mxresearchgate.net This process yields new compounds where the core acetate (B1210297) structure is now bonded to a nitrogen atom, which itself carries a 2-hydroxyethyl group and another substituent. scielo.org.mx

The reaction with different β-amino alcohols such as N-methylethanolamine and N-benzylethanolamine produced the corresponding N-substituted-N-(2-hydroxyethyl)amino-2-hydroxyacetates. scielo.org.mx This method provides a direct route to introduce amine functionality, creating a new class of derivatives from the methoxyacetate precursor. scielo.org.mx

Table 1: Synthesis of Acyclic Amine-Substituted Methoxyacetate Derivatives

The functional groups on this compound and its derivatives can undergo intramolecular reactions to form cyclic structures. The synthesis of cyclic ethers is a common transformation for molecules containing a hydroxyl group and a suitable leaving group or reactive site. organic-chemistry.orglibretexts.org

More specifically, the reaction between methyl 2-hydroxy-2-methoxyacetate and β-amino alcohols can be directed to yield heterocyclic compounds instead of the acyclic amine derivatives. scielo.org.mx When the reaction is performed without a solvent, an intramolecular cyclization occurs, leading to the formation of 2-hydroxy-4-alkylperhydro-1,4-oxazin-3-ones. scielo.org.mx These molecules are six-membered heterocyclic rings containing both oxygen and nitrogen atoms, demonstrating a powerful method for building complex heterocyclic scaffolds from a relatively simple starting material. scielo.org.mxresearchgate.net

Table 2: Synthesis of Cyclic Heterocyclic Derivatives

The this compound framework serves as a valuable building block for constructing larger, more complex molecular architectures, such as macrocycles and polymers. chemicalbook.comnih.gov Macrocycles are of significant interest in medicinal chemistry due to their ability to bind to challenging biological targets. nih.gov Research indicates that methyl 2-hydroxy-2-methoxyacetate is utilized as a chemical reagent in the synthesis of derivatives of Bryostatin 1, a complex macrocyclic lactone with applications in cancer therapy. chemicalbook.com

Furthermore, derivatives of this compound have been explicitly incorporated as linkers in the synthesis of Proteolysis Targeting Chimeras (PROTACs). diva-portal.org In one example, a molecule named tert-butyl {[1-(2-hydroxyethyl)-1H-1,2,3-triazol-4-yl]methoxy}acetate was synthesized and used as a piece of a flexible linker to connect two different protein-binding ligands. diva-portal.org This demonstrates the utility of the this compound motif in creating large, bifunctional molecules designed for specific biological interactions.

Functional Group Interconversions on this compound Scaffolds

Functional group interconversions (FGIs) are fundamental reactions in organic synthesis that transform one functional group into another without significantly altering the carbon skeleton. imperial.ac.ukresearchgate.net The this compound scaffold, with its hydroxyl and ester groups, is amenable to a variety of such transformations. fiveable.mevanderbilt.edu

The hydroxyl group can be converted to a wide range of other functionalities. For instance, it can be transformed into a leaving group, such as a tosylate or mesylate, or converted directly into a halide (chloride, bromide, iodide) using standard reagents. vanderbilt.edu It can also be converted to an azide, a precursor to an amine, via a Mitsunobu reaction. vanderbilt.edu This type of transformation is exemplified in the synthesis of PROTAC linkers, where an alcohol is reacted with triphenylphosphine (B44618) and an azodicarboxylate to facilitate substitution. diva-portal.org

The ester group of the methoxyacetate moiety also has characteristic reactivity. Methoxyacetate esters are frequently employed as efficient acyl donors in enzyme-catalyzed kinetic resolutions of racemic amines. uniovi.esacs.orgresearchgate.net In these reactions, a lipase (B570770), such as Candida antarctica lipase B (CALB), selectively catalyzes the transfer of the methoxyacetyl group from the ester to one enantiomer of an amine, resulting in a chiral amide and the unreacted amine enantiomer. researchgate.net This highlights a key interconversion where the methoxyacetate acts as an acylating agent.

Design and Synthesis of this compound-Based Probes and Conjugates

The adaptability of the this compound structure makes it a suitable platform for designing and synthesizing chemical probes and conjugates. These molecules are designed to interact with biological systems for diagnostic or therapeutic purposes.

A prominent example is the incorporation of this compound derivatives into PROTACs. diva-portal.org These are heterobifunctional conjugates that bring a target protein into proximity with an E3 ubiquitin ligase, leading to the target's degradation. The linker component, which can be derived from this compound, is crucial for the efficacy of the PROTAC. diva-portal.org

Similarly, the scaffold can be used to create molecular probes by attaching a reporter group, such as a fluorophore or a biotin (B1667282) tag, to the hydroxyl terminus. This would allow for the tracking and visualization of the molecule's interactions within a biological system. The synthesis of complex natural product analogues, such as the Bryostatin 1 derivatives, further underscores the role of this scaffold in creating potent bioactive conjugates. chemicalbook.com The ability to derivatize and functionalize this compound provides a powerful toolkit for developing sophisticated molecules for chemical biology and medicinal chemistry. google.com

Table of Mentioned Compounds

Advanced Analytical Characterization Techniques in 2 Hydroxyethyl Methoxyacetate Research

Spectroscopic Methodologies

Spectroscopy is a cornerstone in the chemical analysis of 2-Hydroxyethyl methoxyacetate (B1198184), offering detailed insights into its molecular structure and composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for determining the precise structure of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment of each atom, allowing for the mapping of the carbon skeleton and the placement of protons.

For 2-Hydroxyethyl methoxyacetate, ¹H NMR and ¹³C NMR are used to confirm the connectivity of the atoms.

¹H NMR: The proton NMR spectrum provides information about the number of different types of protons and their neighboring environments. The expected signals for this compound would correspond to the methoxy (B1213986) (-OCH₃) protons, the methylene (B1212753) (-CH₂-) protons of the acetate (B1210297) group, the two methylene groups of the ethyl chain (-OCH₂CH₂OH), and the hydroxyl (-OH) proton. The integration of these signals confirms the number of protons in each group, while the splitting patterns (multiplicity) reveal adjacent protons.

¹³C NMR: The carbon-13 NMR spectrum shows distinct signals for each unique carbon atom in the molecule. This includes the carbon of the methoxy group, the carbonyl carbon of the ester, and the four other carbons in the molecule's backbone.

Table 1: Predicted NMR Data for this compound

NucleusAssignmentPredicted Chemical Shift (δ) ppmPredicted ¹H Multiplicity
¹HCH₃-O-~3.4Singlet (s)
¹H-O-CH₂-C(O)-~4.0Singlet (s)
¹H-C(O)O-CH₂-~4.2Triplet (t)
¹H-CH₂-OH~3.7Triplet (t)
¹H-OHVariableSinglet (s)
¹³CCH₃-O-~59N/A
¹³C-O-CH₂-C(O)-~68N/A
¹³C-C(O)-~170N/A
¹³C-C(O)O-CH₂-~65N/A
¹³C-CH₂-OH~61N/A

Both Infrared (IR) and Raman spectroscopy are vibrational spectroscopy techniques used to identify the functional groups present in a molecule. libretexts.orgnih.gov

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. The key functional groups in this compound—hydroxyl (-OH), ester carbonyl (C=O), and ether/ester (C-O)—have characteristic absorption frequencies. pressbooks.publibretexts.orgopenstax.org For instance, the O-H group exhibits a broad absorption band, while the C=O group shows a sharp, strong absorption. openstax.orgdocbrown.info

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light. It provides complementary information to IR spectroscopy. libretexts.org While IR activity depends on a change in dipole moment during a vibration, Raman activity depends on a change in polarizability. The C-O-C and C-C backbone vibrations are often more prominent in Raman spectra. spectroscopyonline.comspectroscopyonline.com

Table 2: Key Vibrational Bands for this compound

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Expected Intensity
O-H (Alcohol)Stretching3500 - 3200Strong, Broad (IR)
C-H (Alkyl)Stretching3000 - 2850Medium-Strong (IR/Raman)
C=O (Ester)Stretching1750 - 1735Strong, Sharp (IR)
C-O (Ester/Ether)Stretching1300 - 1000Strong (IR)

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

For this compound (C₅H₁₀O₄), the molecular weight is 134.13 g/mol . In an MS experiment, the molecule would be ionized to form a molecular ion (M⁺), whose m/z value would confirm the molecular weight. This ion can then break apart into smaller, characteristic fragment ions. The fragmentation pattern serves as a molecular fingerprint.

Table 3: Plausible Mass Spectrometry Fragments for this compound

m/z ValuePossible Fragment IonFormula
134Molecular Ion [M]⁺[C₅H₁₀O₄]⁺
103[M - OCH₃]⁺[C₄H₇O₃]⁺
89[M - CH₂OH]⁺ or [CH₃OCH₂C(O)O]⁺[C₄H₅O₃]⁺
75[CH₃OCH₂C(O)]⁺[C₃H₅O₂]⁺
45[HOCH₂CH₂]⁺[C₂H₅O]⁺

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from reaction mixtures or impurities and for quantifying its purity.

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. mdpi.com A sample is vaporized and injected onto the head of a chromatographic column. Elution occurs as the analyte is transported through the column by an inert carrier gas. The separation is based on the differential partitioning of the analyte between the stationary phase and the mobile gas phase.

GC is well-suited for the purity assessment of this compound. When coupled with a detector like a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), it can provide quantitative purity data and confirm the identity of any volatile impurities. unl.eduscispace.com

Table 4: Typical Gas Chromatography Parameters for Analysis

ParameterTypical Condition
Column5% Phenyl-methylpolysiloxane (e.g., HP-5, DB-5)
Injector Temperature250 °C
Carrier GasHelium or Hydrogen
Oven ProgramInitial temp 50 °C, ramp to 250 °C
DetectorMass Spectrometry (MS) or Flame Ionization (FID)

High-Performance Liquid Chromatography (HPLC) is another key separation technique used for purity analysis, particularly for compounds that are not sufficiently volatile or are thermally unstable for GC. In HPLC, a liquid solvent (mobile phase) carries the sample through a column packed with a solid adsorbent material (stationary phase).

For a moderately polar molecule like this compound, reversed-phase HPLC is a common method for purity assessment. This method uses a nonpolar stationary phase (like C18) and a polar mobile phase (like a mixture of water and acetonitrile or methanol). A UV detector is often suitable for detection if the molecule contains a chromophore, though for esters without strong chromophores, an Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector may be used.

Table 5: Typical HPLC Parameters for Purity Assessment

ParameterTypical Condition
ColumnReversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile PhaseGradient of Water and Acetonitrile
Flow Rate1.0 mL/min
Column TemperatureAmbient or controlled (e.g., 30 °C)
DetectorUV (at low wavelength), ELSD, or RI

Thermal Analysis Techniques (e.g., Differential Scanning Calorimetry, Thermogravimetric Analysis)

Thermal analysis techniques are pivotal in characterizing the thermal properties of materials, providing insights into their stability, phase transitions, and composition. For this compound, techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) would offer critical data for its application and processing.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. This technique is instrumental in identifying thermal transitions such as melting point, glass transition temperature, and crystallization behavior. For a compound like this compound, a DSC thermogram would reveal its melting point, a fundamental physical property, as an endothermic peak. The presence of any glass transition would indicate an amorphous state, providing information about the temperature at which it transitions from a rigid to a more flexible state.

Thermogravimetric Analysis (TGA) monitors the change in mass of a sample as a function of temperature or time in a controlled atmosphere. TGA is crucial for determining the thermal stability and decomposition profile of a substance. A TGA curve for this compound would indicate the temperature at which it begins to degrade and the kinetics of its decomposition. This information is vital for establishing safe handling and storage temperatures. The analysis can also quantify the percentage of volatile components and residue upon decomposition.

Below is a hypothetical data table illustrating the type of information that would be obtained from these analyses for this compound.

Thermal PropertyExpected ObservationSignificance
Melting Point (Tm) by DSCA distinct endothermic peak at a specific temperature.A key indicator of purity and a fundamental physical property.
Glass Transition Temp (Tg) by DSCA step change in the baseline of the heat flow curve.Indicates the transition from a glassy to a rubbery state in amorphous regions.
Decomposition Temp (Td) by TGAAn onset temperature where significant mass loss begins.Defines the upper limit of the compound's thermal stability.
Residue at high temp by TGAThe percentage of mass remaining at the end of the analysis.Provides information about the final decomposition products (e.g., char).

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray Diffraction (XRD) is a non-destructive analytical technique used to determine the atomic and molecular structure of a crystal. By bombarding a sample with X-rays and analyzing the diffraction pattern, one can deduce the arrangement of atoms, measure the spacing between atomic planes, and identify the crystalline form.

Powder XRD could be used to identify the crystalline phases present in a bulk sample and assess its purity. The resulting diffraction pattern serves as a unique "fingerprint" for the crystalline solid.

Despite the power of this technique, specific studies detailing the crystal structure of this compound determined by X-ray diffraction are not prevalent in the reviewed scientific literature. Much of the available crystallographic research in this area has been conducted on derivatives and polymers of related methacrylate compounds. Should such data become available, it would be presented in a standard crystallographic information file (CIF), which includes the unit cell parameters, space group, and atomic coordinates.

The following table summarizes the key crystallographic parameters that would be determined through an XRD study of this compound.

Crystallographic ParameterDescriptionImportance
Crystal SystemThe symmetry classification of the crystal (e.g., monoclinic, orthorhombic).Provides fundamental information about the packing and symmetry of the molecules in the crystal lattice.
Space GroupDescribes the symmetry operations that can be applied to the unit cell.Defines the arrangement of molecules within the unit cell.
Unit Cell Dimensions (a,b,c)The lengths of the edges of the unit cell.Defines the size and shape of the repeating unit of the crystal structure.
Unit Cell Angles (α,β,γ)The angles between the unit cell axes.Further defines the shape of the unit cell.
Atomic CoordinatesThe precise position of each atom within the unit cell.Allows for the complete three-dimensional visualization of the molecule and its packing.

Computational Chemistry and Theoretical Investigations of 2 Hydroxyethyl Methoxyacetate

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics describes the electronic structure of a static molecule, Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. researchgate.net MD simulations use classical mechanics and a "force field"—a set of parameters that defines the potential energy of the system—to simulate molecular motion. This allows for the study of dynamic processes, conformational flexibility, and interactions within a larger system, such as a liquid or a solution. mdpi.comresearchgate.net

For 2-Hydroxyethyl methoxyacetate (B1198184), MD simulations would be the primary tool for conformational analysis in a solvent environment. The molecule's flexibility arises from rotation around the C-O and C-C single bonds. Simulations can reveal the population distribution of different conformers, such as gauche and trans forms, and how this distribution is influenced by the solvent. mdpi.comtandfonline.com The presence of both a hydroxyl group and an ether oxygen allows for the possibility of intramolecular hydrogen bonding, which could stabilize certain folded conformations, a phenomenon that MD simulations are well-suited to explore. mdpi.com

MD simulations also provide detailed insights into intermolecular interactions. By simulating a box of 2-Hydroxyethyl methoxyacetate molecules, one can study its liquid-state structure. For aqueous solutions, simulations can characterize the hydration shell around the molecule, identifying how water molecules arrange themselves around the polar (ester, hydroxyl) and non-polar (alkyl) parts of the molecule. acs.org Analysis tools like the Radial Distribution Function (RDF) can quantify the distances and coordination numbers of solvent molecules around specific atoms, revealing the strength and nature of hydrogen bonds. researchgate.net

Reaction Pathway Elucidation and Transition State Analysis

Understanding how a chemical reaction occurs is central to chemistry. Computational methods, particularly DFT, are extensively used to map the entire reaction pathway from reactants to products. rsc.org This involves identifying all intermediates and, crucially, the transition state (TS)—the highest energy point along the reaction coordinate that connects reactants and products. wiley.com The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate. mdpi.com

A fundamental reaction for this compound is its hydrolysis, the cleavage of the ester bond by water. Theoretical studies on the hydrolysis of other esters show that the reaction can proceed through various mechanisms, often involving the participation of one or more water molecules to facilitate proton transfer. nih.govnih.gov A computational study on this compound hydrolysis would involve:

Optimizing the geometries of the reactant complex (ester + water molecules). researchgate.net

Searching for the transition state structure for the nucleophilic attack of water on the carbonyl carbon. rsc.org

Verifying the transition state by ensuring it has exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. rsc.org

Calculating the intrinsic reaction coordinate (IRC) to confirm that the TS connects the reactants and the subsequent intermediate or products. nih.gov

Determining the activation energy barrier, which provides a quantitative measure of how fast the reaction will proceed. wiley.com

Such analyses can clarify whether the reaction is concerted or stepwise and reveal the precise roles of the hydroxyl and ether functional groups in the reaction. nih.gov

Predictive Modeling for Chemical Behavior and Derivative Design

Computational chemistry is a cornerstone of modern drug and materials design. By calculating a set of molecular descriptors (properties derived from the molecule's structure), it is possible to build predictive models, such as Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models. mdpi.com These models establish a mathematical correlation between the descriptors and an observable property, like boiling point, solubility, or biological activity. researchgate.netepa.gov

For this compound, a predictive modeling workflow could be used for derivative design. mdpi.comnih.gov For example, if the goal were to design a derivative with higher water solubility, one could:

Generate a virtual library: Create a set of new molecules by systematically modifying the structure of this compound (e.g., changing alkyl chain length, adding functional groups).

Calculate descriptors: For each derivative, use DFT or other methods to compute a range of electronic and structural descriptors (e.g., dipole moment, polar surface area, molecular volume).

Build a QSPR model: Using a set of compounds with known solubility, create a statistical model that links the calculated descriptors to the experimental solubility.

Predict properties: Apply the validated QSPR model to the virtual library to predict the solubility of the new, unsynthesized derivatives.

Select candidates: Prioritize the most promising derivatives for synthesis and experimental testing.

This in silico approach dramatically accelerates the design process, saving time and resources by focusing experimental efforts on candidates with the highest probability of success. acs.orgresearchgate.net

Illustrative Table for Derivative Design and Property Prediction (Illustrative Data)

DerivativeModificationCalculated Polar Surface Area (Ų)Predicted Water Solubility (g/L)
Parent Molecule-55.8High
Derivative AReplace -OH with -F46.6Moderate
Derivative BExtend ethyl to butyl55.8Lower
Derivative CAdd a second -OH group76.0Very High

Applications in Advanced Materials and Chemical Synthesis

Role as a Specialty Solvent or Co-solvent in Organic Synthesis

The distinct chemical characteristics of 2-Hydroxyethyl methoxyacetate (B1198184), derived from its ether, ester, and alcohol functionalities, make it a valuable solvent for specialized applications where precise control over solvency, evaporation rate, and reactivity is required.

In reaction media design, 2-Hydroxyethyl methoxyacetate is valued for its broad solvency power and moderate boiling point. It is miscible with water and a wide range of organic solvents, enabling its use in creating homogeneous reaction mixtures from otherwise immiscible reactants. Its ability to dissolve various organic and polymeric materials, including cellulose (B213188) derivatives, acrylic resins, and polyurethanes, makes it a suitable medium for polymerization reactions and modifications of polymer backbones .

The presence of the hydroxyl group allows it to engage in hydrogen bonding, which can influence reaction pathways and rates by stabilizing polar transition states or intermediates. Its relatively high boiling point (approximately 189-191 °C) makes it suitable for reactions requiring elevated temperatures, providing a stable medium without the need for high-pressure apparatus. The combination of these properties positions it as a high-performance "green" solvent alternative in certain contexts, offering low volatility and effective solvation for polar and non-polar substrates alike .

SolventBoiling Point (°C)Density (g/cm³ at 20°C)Evaporation Rate (nBuAc=1)
This compound1901.1210.04
Propylene Glycol Methyl Ether Acetate (B1210297) (PGMEA)1460.9650.33
Ethyl 3-Ethoxypropionate (EEP)1700.9500.10
n-Butyl Acetate (nBuAc)1260.8821.00
Table 1: Comparative physical properties of this compound and other common industrial solvents. The low evaporation rate highlights its utility as a retarder solvent.

Analogous to other glycol ether esters like PGMEA, this compound functions as a high-performance "retarder" or "tail" solvent in the formulation of coatings, inks, and adhesives. Its primary role is to control the drying process. Due to its very low evaporation rate (see Table 1), it remains in the film longer than more volatile solvents. This extended drying time improves the flow and leveling of the coating, allowing it to form a smooth, uniform surface and preventing defects such as "orange peel," brush marks, and pinholes.

Furthermore, the terminal hydroxyl group makes it a reactive solvent in certain systems, particularly in two-component polyurethane or melamine-formaldehyde coatings. The hydroxyl group can co-react with isocyanate or aminoplast crosslinkers, becoming chemically incorporated into the final polymer network. This dual-functionality—acting as both a solvent and a reactive monomer—enhances film hardness, adhesion, and chemical resistance .

Intermediacy in the Synthesis of Fine Chemicals and Pharmaceuticals

The two distinct and readily modifiable functional groups of this compound make it an attractive C4 building block (synthon) for constructing more complex and high-value molecules.

Although this compound is an achiral molecule, its structure is amenable to transformations that introduce chirality, making it a valuable starting material for asymmetric synthesis. A prominent method is enzyme-catalyzed kinetic resolution. Lipases, for instance, can selectively catalyze the acylation of the primary hydroxyl group with a prochiral or racemic acyl donor. This process can yield chiral esters with high enantiomeric excess.

For example, research has demonstrated the use of lipases like Candida antarctica lipase (B570770) B (CALB) for the stereoselective transesterification of this compound. By reacting it with an appropriate acyl donor (e.g., vinyl acetate), the enzyme can preferentially acylate one enantiomer of a chiral intermediate derived from it, or selectively react with one enantiomer of a chiral acylating agent, leaving behind an enantioenriched product. This strategy provides an efficient route to chiral 1,2-diol derivatives, which are fundamental structural motifs in many biologically active compounds and pharmaceuticals , .

As a versatile synthon, this compound offers orthogonal reactivity at its two functional centers. The hydroxyl and ester groups can be manipulated independently through standard protection, deprotection, oxidation, and reduction sequences.

A typical synthetic strategy involves:

Protection: The primary hydroxyl group is protected using a standard protecting group (e.g., as a silyl (B83357) ether like TBDMS or a benzyl (B1604629) ether).

Ester Modification: The now-protected ester can be reduced to a primary alcohol using a reducing agent like Lithium aluminum hydride (LiAlH₄), yielding a protected 1,3-diol derivative.

Further Functionalization: The newly formed hydroxyl group can be oxidized to an aldehyde or carboxylic acid, or converted into a leaving group for nucleophilic substitution, enabling chain extension and the introduction of new functional groups , .

This stepwise approach allows for the controlled construction of complex molecular architectures. It has been employed in the synthesis of natural product fragments and pharmaceutical intermediates where a precisely functionalized four-carbon chain is required , , .

Contributions to Agrochemical Formulations (as a functional group contributor)

Beyond its role as a solvent or intermediate, the methoxyacetate structural unit, for which this compound is a representative precursor, is a critical pharmacophore in a major class of modern agrochemicals: the strobilurin fungicides. These compounds are synthetic analogues of strobilurin A, a natural antifungal agent.

The methoxyacetate moiety (–O–CH₂–COOCH₃) is essential for the biological activity of many strobilurin fungicides. It binds to the Quinone-outside (Qo) site of the cytochrome bc1 enzyme complex in the mitochondrial respiratory chain of fungi. This binding action blocks electron transport, thereby inhibiting ATP synthesis and ultimately leading to fungal cell death . The specific geometry and electronic properties of the methoxyacetate group are crucial for achieving a high binding affinity to the target site.

While the commercial synthesis routes for these fungicides may vary, the methoxyacetate group is a non-negotiable component for bioactivity. Therefore, synthons like this compound or methyl methoxyacetate serve as fundamental conceptual or practical building blocks for creating these potent agrochemicals .

Agrochemical NameChemical ClassTarget / Mode of Action (FRAC Code)
PyraclostrobinStrobilurin (QoI)Inhibits mitochondrial respiration by blocking the Cytochrome bc1 complex at the Qo site (FRAC Group 11)
AzoxystrobinStrobilurin (QoI)Inhibits mitochondrial respiration by blocking the Cytochrome bc1 complex at the Qo site (FRAC Group 11)
Kresoxim-methylStrobilurin (QoI)Inhibits mitochondrial respiration by blocking the Cytochrome bc1 complex at the Qo site (FRAC Group 11)
Table 2: Examples of prominent strobilurin fungicides where the methoxyacetate group is a critical component for bioactivity.

Future Research Directions and Emerging Paradigms for 2 Hydroxyethyl Methoxyacetate

Catalytic Systems for Enhanced Synthesis and Transformations

The efficient and selective synthesis of 2-hydroxyethyl methoxyacetate (B1198184) is a primary area for future research. Current synthetic routes for similar esters often rely on traditional acid or base catalysis, which can present challenges in terms of catalyst separation, corrosion, and waste generation. wur.nl Future research is expected to focus on the development of advanced catalytic systems to overcome these limitations.

A promising approach for the synthesis of 2-hydroxyethyl methoxyacetate is the transesterification of a readily available methoxyacetate, such as methyl methoxyacetate, with ethylene (B1197577) glycol. ugm.ac.idatlantis-press.com This reaction exchanges the methyl group for a 2-hydroxyethyl group. Research in this area will likely concentrate on heterogeneous catalysts to simplify product purification and catalyst recycling.

Potential catalytic systems for investigation include:

Solid Acid Catalysts: Materials like zeolites, sulfated zirconia, and functionalized resins could offer high activity and selectivity. The tailored pore structures of zeolites, for instance, can provide shape-selective catalysis, potentially minimizing side reactions. mdpi.com

Enzymatic Catalysis: Lipases and esterases present a green and highly selective alternative for ester synthesis. researchgate.netbenthamdirect.com Immobilized enzymes, in particular, can be used in continuous flow reactors, offering high stability and reusability. Research would focus on identifying robust enzymes that can tolerate the reaction conditions and provide high yields.

Nanocatalysts: The unique properties of nanomaterials, such as high surface area and quantum effects, can lead to enhanced catalytic performance. Metal oxide nanoparticles or supported metal nanoparticles could be explored for their catalytic activity in the transesterification reaction.

The table below outlines potential catalysts and their hypothesized advantages for the synthesis of this compound.

Catalyst TypePotential ExamplesHypothesized AdvantagesResearch Focus
Solid Acids Zeolites (e.g., H-BEA, H-ZSM-5), Sulfated Zirconia, Amberlyst resinsHigh thermal stability, ease of separation, reusability, potential for shape selectivity.Catalyst design and modification, optimizing reaction conditions (temperature, pressure, molar ratio).
Enzymes Immobilized Lipases (e.g., Candida antarctica lipase (B570770) B)High selectivity (regio- and chemo-selectivity), mild reaction conditions, environmentally benign.Enzyme screening and immobilization techniques, solvent engineering, process optimization.
Nanocatalysts Supported Gold or Palladium Nanoparticles, Titanium Dioxide NanotubesHigh surface area to volume ratio, enhanced catalytic activity, potential for novel reaction pathways.Synthesis and characterization of nanocatalysts, understanding structure-activity relationships.

Further research into the transformation of this compound will also be crucial. The presence of both a hydroxyl and an ester functional group opens up possibilities for various chemical modifications, such as polymerization, etherification, and further esterification, to create a range of valuable derivatives.

Integration into Sustainable Chemical Processes

The principles of green chemistry are increasingly guiding the development of new chemical processes. jove.comlabmanager.comsophim.com Future research on this compound will undoubtedly be influenced by the drive for sustainability.

Key areas of focus for integrating this compound into sustainable processes include:

Renewable Feedstocks: Exploring bio-based routes to the precursor molecules, methoxyacetic acid and ethylene glycol, is a critical step. Methoxyacetic acid can be synthesized from renewable resources, and bio-ethylene glycol is commercially available.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry. Catalytic routes, particularly those with high selectivity, will be essential in achieving high atom economy.

Energy Efficiency: The development of catalytic systems that operate under milder conditions (lower temperature and pressure) will significantly reduce the energy consumption of the manufacturing process.

Waste Minimization: The use of heterogeneous catalysts and enzymatic processes can minimize the formation of waste streams associated with catalyst removal and neutralization steps. rsc.org The ideal process would involve a continuous flow system with in-situ product separation. wur.nlwur.nl

Biodegradability: Investigating the biodegradability of this compound and its derivatives will be important for applications where environmental release is a possibility. Esters are generally known to be susceptible to hydrolysis, which can be a first step in biodegradation.

The following table summarizes potential sustainable approaches for the production of this compound.

Sustainability AspectResearch ApproachPotential Benefits
Renewable Feedstocks Utilization of bio-derived methoxyacetic acid and ethylene glycol.Reduced reliance on fossil fuels, lower carbon footprint.
Process Intensification Development of continuous flow reactors with integrated separation.Increased efficiency, smaller reactor footprint, improved safety.
Green Solvents Use of benign solvents or solvent-free conditions.Reduced environmental impact, improved worker safety.
Circular Economy Designing processes for the recycling of catalysts and unreacted starting materials.Minimized waste, conservation of resources.

Advanced Materials Development with Tailored Properties

While research into polymers derived specifically from this compound is currently limited, the structure of the molecule suggests its potential as a monomer for the synthesis of novel polymers with tailored properties. The presence of a hydroxyl group allows for its incorporation into polyesters and polyurethanes, while the methoxyacetate moiety can influence properties such as polarity, solubility, and biocompatibility.

Future research in this area could explore:

Polyester Synthesis: this compound can act as a di-functional monomer in condensation polymerization with dicarboxylic acids or their derivatives to produce polyesters. The methoxyacetate side chain would be expected to impart different properties compared to polyesters derived from simple diols.

Polyurethane Synthesis: The hydroxyl group can react with isocyanates to form polyurethanes. The resulting polymers could have applications in coatings, adhesives, and biomedical devices.

Grafting onto Existing Polymers: The molecule could be grafted onto the surface of other polymers to modify their surface properties, such as hydrophilicity and biocompatibility.

Cross-linking Agent: The hydroxyl group could be functionalized to introduce a polymerizable group (e.g., an acrylate (B77674) or methacrylate), creating a cross-linking monomer for use in hydrogels and other thermosetting materials.

The potential properties and applications of polymers derived from this compound are summarized in the table below.

Polymer TypePotential Monomers for CopolymerizationHypothesized PropertiesPotential Applications
Polyesters Adipic acid, Terephthalic acid, Succinic acidModified polarity, potentially improved biodegradability, altered mechanical properties.Specialty packaging, biomedical materials, coatings.
Polyurethanes Methylene (B1212753) diphenyl diisocyanate (MDI), Toluene diisocyanate (TDI)Enhanced hydrophilicity, potential for soft segments in elastomers.Biocompatible coatings for medical devices, adhesives.
Grafted Polymers Polyethylene (B3416737), Polypropylene, PolystyreneImproved surface wettability, enhanced biocompatibility, altered adhesion properties.Modified membranes, biomedical implants, functionalized plastics.

Exploring Novel Reactivity and Application Domains

The unique combination of a primary hydroxyl group and a methoxyacetate ester within the same molecule suggests a range of potential reactivities and applications that are yet to be explored.

Emerging research paradigms could focus on:

Functional Solvents: The amphiphilic nature of this compound, with both polar (hydroxyl and ester) and non-polar (ethyl and methyl) regions, could make it a useful solvent or co-solvent in various formulations.

Surfactant Precursors: The molecule could be a building block for the synthesis of novel non-ionic surfactants through etherification or esterification of the hydroxyl group with long-chain alkyl groups.

Pharmaceutical Intermediates: The functional groups present in this compound could be valuable for the synthesis of more complex molecules in the pharmaceutical industry. The methoxyacetate group is known to be used as a protecting group in organic synthesis. researchgate.net

Biomedical Applications: The potential biocompatibility of polymers containing methoxyacetate units could be explored for applications in drug delivery, tissue engineering, and medical device coatings. juniperpublishers.comnih.gov The hydroxyl group provides a convenient handle for the attachment of bioactive molecules.

Future investigations into the fundamental reactivity of this compound will be key to unlocking its full potential in these and other yet-to-be-imagined application domains.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-Hydroxyethyl methoxyacetate, and what catalysts are commonly employed?

  • Methodological Answer : The synthesis typically involves multi-step esterification and etherification reactions. A common approach starts with methoxybenzoic acid derivatives reacting with ethylene glycol under acidic conditions (e.g., sulfuric acid) to form intermediate esters. Subsequent etherification with phenoxyethanol derivatives yields the final product. Catalysts like p-toluenesulfonic acid enhance reaction rates, while purification steps (distillation, recrystallization) ensure high purity .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Respiratory Protection : Use NIOSH/MSHA-approved respirators if aerosolization occurs.
  • Skin/Hand Protection : Wear chemically resistant gloves (e.g., nitrile) and lab coats to prevent direct contact.
  • Storage : Store in a cool, ventilated area away from ignition sources.
  • First Aid : For skin contact, wash immediately with soap and water; for eye exposure, rinse with water for ≥15 minutes .

Q. How do the physicochemical properties of this compound influence its solubility and stability in aqueous systems?

  • Methodological Answer : The compound’s dual hydroxyl and ester groups enable hydrogen bonding with water, enhancing solubility. However, ester hydrolysis under alkaline or high-temperature conditions can reduce stability. Researchers should buffer reaction media to pH 4–7 and avoid prolonged heating (>60°C) to minimize degradation .

Advanced Research Questions

Q. How can competing side reactions (e.g., over-oxidation or hydrolysis) be mitigated during derivatization of this compound?

  • Methodological Answer :

  • Temperature Control : Maintain reaction temperatures below 50°C to slow hydrolysis.
  • Catalyst Selection : Use Lewis acids (e.g., ZnCl₂) instead of Brønsted acids to reduce ester cleavage.
  • Protecting Groups : Temporarily block hydroxyl groups with tert-butyldimethylsilyl (TBS) ethers during reactive steps .

Q. What analytical techniques are most effective for characterizing trace impurities in this compound?

  • Methodological Answer :

  • Chromatography : High-performance liquid chromatography (HPLC) with UV detection (λ = 210–254 nm) resolves ester and ether byproducts.
  • Spectroscopy : FT-IR identifies functional groups (e.g., C=O at 1730 cm⁻¹), while ¹H/¹³C NMR confirms structural integrity.
  • Mass Spectrometry : High-resolution MS (HRMS) detects low-abundance impurities (e.g., incomplete esterification products) .

Q. How do structural modifications (e.g., substituting methoxy groups) alter the compound’s interaction with biological targets?

  • Methodological Answer : Methoxy groups increase lipophilicity, enhancing membrane permeability. Replacing the methoxy group with bulkier substituents (e.g., ethoxy) can sterically hinder binding to enzyme active sites. Computational docking studies (e.g., AutoDock Vina) are recommended to predict binding affinities before experimental validation .

Q. What strategies resolve contradictions in reported catalytic efficiencies for esterification reactions involving this compound?

  • Methodological Answer :

  • Meta-Analysis : Compare reaction conditions (e.g., solvent polarity, catalyst loading) across studies to identify confounding variables.
  • Kinetic Studies : Conduct time-resolved experiments to distinguish between true catalytic activity and side reactions.
  • Surface Characterization : Use BET analysis to assess catalyst porosity, which may explain discrepancies in heterogeneous systems .

Data Contradiction Analysis

Q. Why do studies report divergent yields for enzymatic resolution of this compound derivatives?

  • Methodological Answer : Variations arise from differences in enzyme sources (e.g., CALB vs. PPL), solvent systems (e.g., MTBE vs. hexane), and substrate ratios. For reproducibility, standardize enzyme activity (e.g., units/mg protein) and pre-equilibrate solvents to control water content, which critically affects hydrolase efficiency .

Application-Oriented Questions

Q. How can this compound be optimized for drug delivery systems requiring pH-sensitive release?

  • Methodological Answer : Incorporate pH-labile linkers (e.g., hydrazone bonds) between the compound and the drug. Test release profiles using simulated physiological buffers (pH 5.0–7.4) and validate with LC-MS quantification. Adjust the methoxy/hydroxy ratio to fine-tune hydrolysis rates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.